molecular formula C21H30N2O3 B5638969 propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B5638969
M. Wt: 358.5 g/mol
InChI Key: MMWGDLKXBHFDFB-UHFFFAOYSA-N
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Description

Propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is a compound within the diazaspiro undecane family, a group of chemicals that are notable for their diverse pharmaceutical and biological activities. The interest in these compounds lies in their unique structural characteristics and potential application in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

Research has explored various synthetic routes for diazaspiro[5.5]undecane derivatives. One approach involved the Michael addition of lithium enolate to a tetrasubstituted olefin acceptor, allowing the introduction of various substituents (Yang, Xiao-fa, Padilla, & Rotstein, 2008). Another method employed a one-pot, multi-component reaction catalyzed by Et3N, demonstrating the efficiency of this approach in synthesizing complex diazaspiro compounds (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

Molecular Structure Analysis

Structural elucidation of these compounds typically involves a combination of techniques like NMR, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of certain diazaspiro compounds was analyzed using X-ray diffraction, revealing significant insights into their molecular arrangement (Kirillov, Melekhin, & Aliev, 2010).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives exhibit a range of chemical reactions due to their unique structural features. For example, certain derivatives have been synthesized through Michael addition reactions and have shown potential in various chemical transformations (Aggarwal & Khurana, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, studies have shown how the solvent effect can influence the photophysical behavior of diazaspiro compounds (Aggarwal & Khurana, 2015).

properties

IUPAC Name

propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-2-16-26-20(25)22-14-11-21(12-15-22)10-8-19(24)23(17-21)13-9-18-6-4-3-5-7-18/h3-7H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGDLKXBHFDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N1CCC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

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